molecular formula C8H6N4 B6218400 5-azido-2-methylbenzonitrile CAS No. 2743438-61-9

5-azido-2-methylbenzonitrile

Cat. No.: B6218400
CAS No.: 2743438-61-9
M. Wt: 158.2
InChI Key:
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Description

5-Azido-2-methylbenzonitrile: is an organic compound that belongs to the class of azides It is characterized by the presence of an azido group (-N₃) attached to a benzene ring substituted with a methyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2-methylbenzonitrile typically involves the diazotization of 5-amino-2-methylbenzonitrile followed by azidation. The process begins with the conversion of the amino group to a diazonium salt using sodium nitrite and hydrochloric acid. This intermediate is then treated with sodium azide to introduce the azido group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium azide: for azidation reactions.

    Lithium aluminum hydride: or for reduction reactions.

    Copper(I) catalysts: for cycloaddition reactions.

Major Products:

    Amines: from reduction reactions.

    Triazoles: from cycloaddition reactions.

Mechanism of Action

The azido group in 5-azido-2-methylbenzonitrile is highly reactive and can form covalent bonds with various substrates. This reactivity is harnessed in click chemistry, where the azido group undergoes cycloaddition with alkynes to form stable triazole rings. This reaction is widely used for bioconjugation and material modification .

Comparison with Similar Compounds

  • 5-Amino-2-methylbenzonitrile
  • 5-Iodo-2-methylbenzonitrile
  • 5-Hydroxy-2-methylbenzonitrile

Uniqueness: 5-Azido-2-methylbenzonitrile is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical transformations. This distinguishes it from other similar compounds that may lack the azido functionality and, consequently, the same level of reactivity .

Properties

CAS No.

2743438-61-9

Molecular Formula

C8H6N4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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